2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one
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Overview
Description
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one typically involves the condensation of thiourea with an alpha-halo ketone. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst . Another method involves the nucleophilic addition reaction of a thiazole derivative with various substituted isocyanates or isothiocyanates in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential use in developing new drugs for various diseases.
Industry: Thiazole derivatives are used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways . This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Aminothiazole
- 2-Methylthiazole
- 4-Methylthiazole
Uniqueness
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the amino group and the methyl group on the thiazole ring can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H8N2OS |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-amino-1-(3-methyl-1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-6(10-8-4)5(9)3-7/h2H,3,7H2,1H3 |
InChI Key |
HABPVBKNONHEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(=O)CN |
Origin of Product |
United States |
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